3-(Benzyloxy)-2-hydroxypropanoic acid
Overview
Description
3-(Benzyloxy)-2-hydroxypropanoic acid (BHPA) is a carboxylic acid that is of interest to the scientific community due to its various properties and applications. BHPA is also known as 3-Benzyloxy-2-hydroxypropionic acid, 3-Benzyloxypropionic acid, and 3-Benzyloxy-2-hydroxypropanoic acid. It is a white crystalline solid with a molecular formula of C9H12O3 and a molecular weight of 180.19 g/mol. BHPA is an organic compound that is derived from benzyl alcohol and is used in a variety of scientific applications, including synthesis and research.
Scientific Research Applications
Liquid-Crystalline Complexes and Polymerization
Kishikawa et al. (2008) synthesized a benzoic acid derivative, 3,5-bis(propenoyloxymethyl)-4-hexadecyloxybenzoic acid, and studied its complexation with dipyridyl compounds. These complexes exhibited smectic A liquid crystal phases, highlighting the potential of such benzoic acid derivatives in liquid-crystalline materials and their polymerization applications (Kishikawa, Hirai, & Kohmoto, 2008).
Bioproduction of 3-Hydroxypropanoic Acid
Jers et al. (2019) discussed the production of 3-hydroxypropanoic acid (3-HP) from renewable resources, highlighting its use as a precursor in the industrial production of chemicals like acrylic acid and its derivatives. This research emphasizes the biotechnological potential of compounds like 3-(Benzyloxy)-2-hydroxypropanoic acid in producing value-added chemicals (Jers, Kalantari, Garg, & Mijakovic, 2019).
Catalytic Chemical Methods
Pina, Falletta, and Rossi (2011) presented eco-sustainable processes leading to 3-hydroxypropanoic acid. This research shows the potential of catalytic chemical methods in producing such compounds, further expanding their application in organic synthesis and high-performance polymers (Pina, Falletta, & Rossi, 2011).
Luminescent Properties in Lanthanide Coordination Compounds
Sivakumar et al. (2010) explored the use of 4-benzyloxy benzoic acid derivatives in lanthanide coordination compounds. The study investigated how electron-withdrawing and electron-donating groups influence the photophysical properties of these compounds, showing their potential in luminescent materials (Sivakumar, Reddy, Cowley, & Vasudevan, 2010).
Enzyme-Catalyzed Synthesis
Brem et al. (2009) reported the enzyme-catalyzed synthesis of 3-heteroaryl-3-hydroxypropanoic acids and their derivatives. This research highlights the potential of such compounds in the field of enzymatic synthesis, which could be crucial for the production of pharmaceutical intermediates (Brem, Paizs, Toșa, Vass, & Irimie, 2009).
Antibacterial Activity
Satpute, Gangan, and Shastri (2018) synthesized a novel ester/hybrid derivative of 3-Hydroxy benzoic acid and tested its potential antibacterial activity. This suggests that derivatives of benzoic acid, like this compound, could be significant in developing new antimicrobial agents (Satpute, Gangan, & Shastri, 2018).
Mechanism of Action
Target of Action
Benzylic compounds are known to interact with various enzymes and receptors in the body, influencing their function .
Mode of Action
The mode of action of 3-(Benzyloxy)-2-hydroxypropanoic acid involves its interaction with its targets, leading to changes in their function. The benzylic hydrogens of alkyl substituents on a benzene ring are activated toward free radical attack . Furthermore, SN1, SN2, and E1 reactions of benzylic halides show enhanced reactivity due to the adjacent aromatic ring .
Biochemical Pathways
It’s known that benzylic compounds can influence various biochemical pathways, including those involved in oxidative stress and inflammation .
Pharmacokinetics
The bioavailability of such compounds can be influenced by factors such as their solubility, stability, and the presence of functional groups that can interact with biological membranes .
Result of Action
Benzylic compounds can have various effects at the molecular and cellular level, including modulation of enzyme activity, alteration of cell signaling pathways, and influence on gene expression .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. These include temperature, pH, and the presence of other compounds that can interact with this compound .
Biochemical Analysis
Cellular Effects
It’s plausible that this compound could influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism, given its potential involvement in biochemical reactions .
Molecular Mechanism
The molecular mechanism of action of 3-(Benzyloxy)-2-hydroxypropanoic acid is not well-established . It’s possible that this compound exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Dosage Effects in Animal Models
There is currently no available information on how the effects of this compound vary with different dosages in animal models . Future studies could explore this, including any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses.
properties
IUPAC Name |
2-hydroxy-3-phenylmethoxypropanoic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O4/c11-9(10(12)13)7-14-6-8-4-2-1-3-5-8/h1-5,9,11H,6-7H2,(H,12,13) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LYSUHDDCSREYHC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COCC(C(=O)O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60452122 | |
Record name | 3-(BENZYLOXY)-2-HYDROXYPROPANOIC ACID | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60452122 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.20 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
127744-27-8 | |
Record name | 3-(BENZYLOXY)-2-HYDROXYPROPANOIC ACID | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60452122 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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